![molecular formula C22H17FN4O2 B14147060 N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a pyrrole ring via a methylene bridge, with a fluorophenyl group attached to the pyrrole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the pyrrole and quinoline moieties through a methylene bridge, often using a condensation reaction with formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[(E)-[1-(4-chlorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide
- N-[(E)-[1-(4-bromophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide
- N-[(E)-[1-(4-methylphenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide
Uniqueness
The presence of the fluorophenyl group in N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
特性
分子式 |
C22H17FN4O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C22H17FN4O2/c23-17-8-10-18(11-9-17)27-13-3-6-19(27)14-25-26-21(28)15-29-20-7-1-4-16-5-2-12-24-22(16)20/h1-14H,15H2,(H,26,28)/b25-14+ |
InChIキー |
YEHIBLOJSIOASP-AFUMVMLFSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)OCC(=O)N/N=C/C3=CC=CN3C4=CC=C(C=C4)F)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)OCC(=O)NN=CC3=CC=CN3C4=CC=C(C=C4)F)N=CC=C2 |
溶解性 |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)
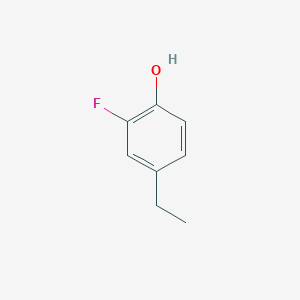

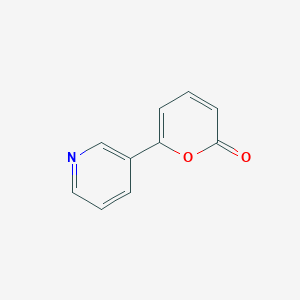
![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
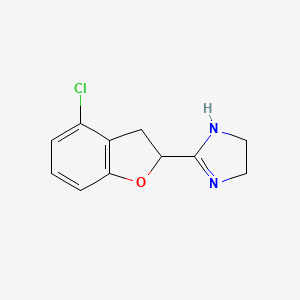
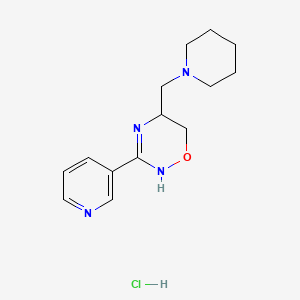
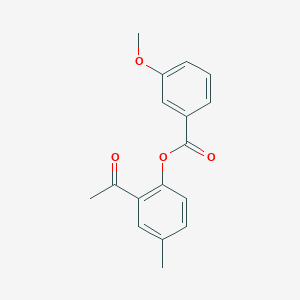
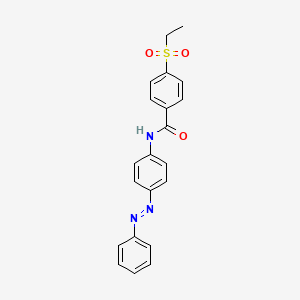
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)

![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
